5-Fluoro-3'-methylbiphenyl-3-carboxylic acid
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Overview
Description
5-Fluoro-3’-methylbiphenyl-3-carboxylic acid is an organic compound with the molecular formula C14H11FO2. It is a derivative of biphenyl, featuring a fluorine atom at the 5-position and a methyl group at the 3’-position of the biphenyl core, along with a carboxylic acid group at the 3-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-3’-methylbiphenyl-3-carboxylic acid typically involves a multi-step process. One common method is the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an aryl boronic acid. The general steps are as follows:
Preparation of 5-Fluorobiphenyl-3-carboxylic acid: This can be achieved by the halogenation of biphenyl-3-carboxylic acid using a fluorinating agent such as Selectfluor.
Coupling Reaction: The final step involves the Suzuki-Miyaura coupling reaction between the 5-fluorobiphenyl-3-carboxylic acid and a suitable aryl boronic acid derivative under palladium catalysis.
Industrial Production Methods
Industrial production of 5-Fluoro-3’-methylbiphenyl-3-carboxylic acid follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, including the use of continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-3’-methylbiphenyl-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of carboxylic acid derivatives.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of substituted biphenyl derivatives.
Scientific Research Applications
5-Fluoro-3’-methylbiphenyl-3-carboxylic acid has several scientific research applications:
Pharmaceuticals: It is used as an intermediate in the synthesis of various pharmaceutical compounds.
Materials Science: It is utilized in the development of advanced materials with specific electronic properties.
Organic Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 5-Fluoro-3’-methylbiphenyl-3-carboxylic acid depends on its application. In pharmaceuticals, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The fluorine atom can enhance the compound’s binding affinity and metabolic stability, while the carboxylic acid group can participate in hydrogen bonding and ionic interactions .
Comparison with Similar Compounds
Similar Compounds
- 5-Fluoro-2’-methylbiphenyl-3-carboxylic acid
- 5-Fluoro-4’-methylbiphenyl-3-carboxylic acid
- 5-Fluoro-3’-ethylbiphenyl-3-carboxylic acid
Uniqueness
5-Fluoro-3’-methylbiphenyl-3-carboxylic acid is unique due to the specific positioning of the fluorine and methyl groups, which can influence its chemical reactivity and biological activity. The presence of the fluorine atom at the 5-position can enhance the compound’s stability and lipophilicity, making it a valuable intermediate in various synthetic applications .
Properties
IUPAC Name |
3-fluoro-5-(3-methylphenyl)benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FO2/c1-9-3-2-4-10(5-9)11-6-12(14(16)17)8-13(15)7-11/h2-8H,1H3,(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZXUEHXYANRRFT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=CC(=CC(=C2)F)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50681843 |
Source
|
Record name | 5-Fluoro-3'-methyl[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50681843 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1242336-54-4 |
Source
|
Record name | 5-Fluoro-3′-methyl[1,1′-biphenyl]-3-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1242336-54-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Fluoro-3'-methyl[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50681843 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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